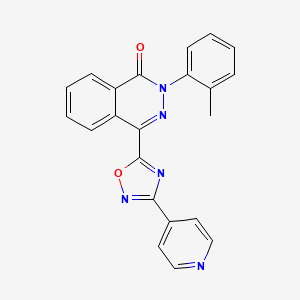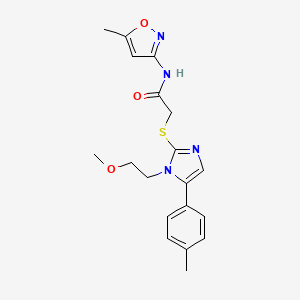
2-(2-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a novel compound that has generated interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
- El-Hashash et al. (2012) synthesized 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives to study their antimicrobial activity. The study aimed to analyze these new compounds for their potential against various microbes (El-Hashash et al., 2012).
- Sridhara et al. (2010) designed and synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives. These compounds were characterized and screened for antimicrobial activities against various bacteria and fungi strains (Sridhara et al., 2010).
Spectral Characterization and Synthesis
- Mahmoud et al. (2012) prepared various derivatives like 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, 1,3-dioxoisoindolin-2-yl, and others from 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide. These compounds were characterized by their spectral data (Mahmoud et al., 2012).
Antiviral Activity
- Pandey et al. (2008) studied the antiviral activity of 2,3‐Disubstituted Quinazolones against Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) both in vitro and in vivo. This research highlights the potential of such compounds in antiviral applications (Pandey et al., 2008).
Analgesic and Anti-Inflammatory Activities
- Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring and evaluated them for analgesic and anti-inflammatory activities. This study provides insights into the potential therapeutic applications of these compounds (Dewangan et al., 2016).
Mechanism of Action
Target of Action
F3398-0616, also known as 2-(2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one, primarily targets the proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a secreted protease that degrades the low-density lipoprotein receptor (LDLR), a crucial receptor involved in the regulation of cholesterol levels in the body .
Mode of Action
F3398-0616 is a novel, orally administered macrocyclic peptide that binds to PCSK9 and inhibits the interaction of PCSK9 with LDLR . By preventing PCSK9 from binding to LDLR, F3398-0616 allows LDLR to continue its role in removing low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby decreasing plasma levels of LDL-C .
Biochemical Pathways
The primary biochemical pathway affected by F3398-0616 is the LDLR pathway. By inhibiting PCSK9, F3398-0616 prevents this degradation, allowing more LDLRs to remain active and remove LDL-C from the bloodstream .
Pharmacokinetics
No deaths, serious adverse events, or clinically meaningful trends in laboratory safety tests, vital signs, or ECGs have been reported as a function of study intervention .
Result of Action
The primary result of F3398-0616’s action is a decrease in plasma levels of LDL-C . This reduction in LDL-C is comparable to that provided by injectable PCSK9 inhibitors . Lowering LDL-C levels is beneficial as elevated LDL-C is a well-established risk factor for atherosclerotic cardiovascular disease (ASCVD) .
Action Environment
The action of F3398-0616, like all drugs, can be influenced by various environmental factors.
properties
IUPAC Name |
2-(2-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c1-14-6-2-5-9-18(14)27-22(28)17-8-4-3-7-16(17)19(25-27)21-24-20(26-29-21)15-10-12-23-13-11-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMGPZJJQGGKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)

![7-Fluoro-2-methyl-3-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876154.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2876158.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2876163.png)
![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)
